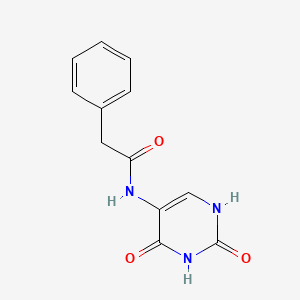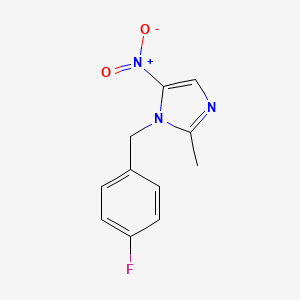
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives like "N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-phenylacetamide" often involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks, leading to various ring annulated products through a sequence of reactions that include ring closure and substitution. These processes are facilitated by the electrophilic nature of chloroacetamides, which undergo reactions with nucleophilic partners to form the desired pyrimidine core structure (Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms. The specific substitution patterns on the pyrimidine ring, such as the phenylacetamide moiety in the title compound, play a crucial role in determining the compound's chemical and physical properties. Single crystal X-ray data can provide definitive confirmation of the molecular structure, including the arrangement of atoms and the configuration of the substituents (Janardhan et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives can participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and condensation reactions. The reactivity of these compounds is influenced by the electron-donating or withdrawing nature of the substituents attached to the pyrimidine ring. The presence of functional groups such as the acetamide moiety can introduce sites for further chemical modifications, thereby expanding the chemical versatility of these compounds.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including melting points, solubility, and crystallinity, are influenced by their molecular structure and the nature of substituents. The introduction of specific functional groups can enhance the solubility of these compounds in various solvents, which is crucial for their application in chemical synthesis and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are largely dictated by the pyrimidine core and the nature of the substituents. These compounds can exhibit a range of chemical behaviors, including basicity due to the nitrogen atoms in the pyrimidine ring and reactivity towards electrophiles or nucleophiles depending on the substituents' nature. The phenylacetamide moiety, in particular, can impact the compound's acidity and reactivity in chemical transformations.
- Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á. (2014). Synthesis of fused thiazolo[3,2-a]pyrimidinones: N-aryl-2-chloroacetamides as doubly electrophilic building blocks. Tetrahedron Letters, 55(2), 224-226. Link to the article.
Eigenschaften
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10(6-8-4-2-1-3-5-8)14-9-7-13-12(18)15-11(9)17/h1-5,7H,6H2,(H,14,16)(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGQCFMDNNNCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5674832.png)
![1-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}piperidine](/img/structure/B5674838.png)
![8-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5674841.png)
![2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5674842.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(phenylthio)acetyl]piperidine](/img/structure/B5674845.png)
![{3-(2-methoxyethyl)-1-[3-(methylsulfonyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5674853.png)
![8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674864.png)
![N-(4-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674878.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B5674901.png)

![1,3-dimethyl-N-[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5674929.png)
![1-(3,5-dimethylphenyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-piperazinone](/img/structure/B5674931.png)
